molecular formula C7H15ClN2O B2880446 2-Amino-1-(2-methylpyrrolidin-1-yl)ethan-1-one hydrochloride CAS No. 2225146-63-2

2-Amino-1-(2-methylpyrrolidin-1-yl)ethan-1-one hydrochloride

Cat. No.: B2880446
CAS No.: 2225146-63-2
M. Wt: 178.66
InChI Key: GJLLKKNPUWXBIN-UHFFFAOYSA-N
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Description

2-Amino-1-(2-methylpyrrolidin-1-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C7H14N2O·HCl It is a derivative of ethanone, featuring an amino group and a methyl-substituted pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-methylpyrrolidin-1-yl)ethan-1-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpyrrolidine and an aminoacetyl precursor.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like methanol or ethanol. The reaction temperature is maintained at a specific range to ensure optimal yield.

    Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction and improve the efficiency of the synthesis.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-methylpyrrolidin-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and alkylating agents such as methyl iodide (CH3I) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-1-(2-methylpyrrolidin-1-yl)ethan-1-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-methylpyrrolidin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and the pyrrolidine ring play crucial roles in its binding affinity and reactivity. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine Derivatives: These compounds share a similar amino group but differ in their ring structure and substituents.

    Indole Derivatives: Indole-based compounds have a different core structure but may exhibit similar biological activities.

Uniqueness

2-Amino-1-(2-methylpyrrolidin-1-yl)ethan-1-one hydrochloride is unique due to its specific combination of an amino group and a methyl-substituted pyrrolidine ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-amino-1-(2-methylpyrrolidin-1-yl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-6-3-2-4-9(6)7(10)5-8;/h6H,2-5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLLKKNPUWXBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1C(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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